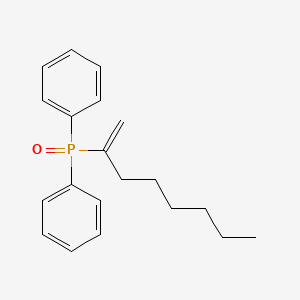
Phosphine oxide, (1-methyleneheptyl)diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine oxide, (1-methyleneheptyl)diphenyl- is an organophosphorus compound with the molecular formula C20H27OP. It is characterized by the presence of a phosphine oxide group attached to a (1-methyleneheptyl) and two phenyl groups. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Phosphine oxide, (1-methyleneheptyl)diphenyl- can be synthesized through the oxidation of the corresponding phosphine. The typical synthetic route involves the reaction of (1-methyleneheptyl)diphenylphosphine with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of phosphine oxides often involves the use of more robust and scalable oxidizing agents. For example, the oxidation can be performed using air or oxygen in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Phosphine oxide, (1-methyleneheptyl)diphenyl- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of phosphonic acids.
Reduction: Reduction of the phosphine oxide group can regenerate the corresponding phosphine.
Substitution: The compound can participate in substitution reactions where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Silanes such as 1,3-diphenyl-disiloxane, often in the presence of a catalytic Brønsted acid.
Substitution: Various electrophiles can be used to substitute the phenyl groups under appropriate conditions.
Major Products
Oxidation: Phosphonic acids.
Reduction: (1-methyleneheptyl)diphenylphosphine.
Substitution: Substituted phosphine oxides with different aryl or alkyl groups.
科学的研究の応用
Phosphine oxide, (1-methyleneheptyl)diphenyl- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of phosphine oxide, (1-methyleneheptyl)diphenyl- involves its interaction with various molecular targets. The phosphine oxide group can act as a Lewis base, coordinating with metal ions and other electrophiles. This coordination can influence the reactivity and stability of the compound, making it useful in catalysis and other chemical processes.
類似化合物との比較
Phosphine oxide, (1-methyleneheptyl)diphenyl- can be compared with other similar compounds such as:
Diphenylphosphine oxide: Lacks the (1-methyleneheptyl) group, making it less sterically hindered.
Triphenylphosphine oxide: Contains three phenyl groups, leading to different reactivity and solubility properties.
(1-Methoxyethyl)diphenylphosphine oxide: Contains a methoxyethyl group instead of the (1-methyleneheptyl) group, affecting its chemical behavior.
The uniqueness of phosphine oxide, (1-methyleneheptyl)diphenyl- lies in its specific structural features, which confer distinct reactivity and applications compared to its analogs.
特性
CAS番号 |
178943-25-4 |
|---|---|
分子式 |
C20H25OP |
分子量 |
312.4 g/mol |
IUPAC名 |
[oct-1-en-2-yl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C20H25OP/c1-3-4-5-8-13-18(2)22(21,19-14-9-6-10-15-19)20-16-11-7-12-17-20/h6-7,9-12,14-17H,2-5,8,13H2,1H3 |
InChIキー |
SSWFLFUIMVBFEI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



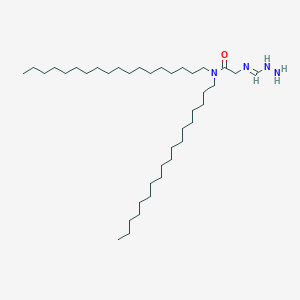
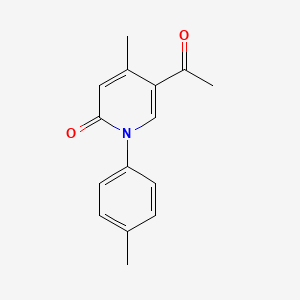
silane](/img/structure/B12559580.png)
![1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol](/img/structure/B12559584.png)
![3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol](/img/structure/B12559585.png)
![2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid](/img/structure/B12559590.png)
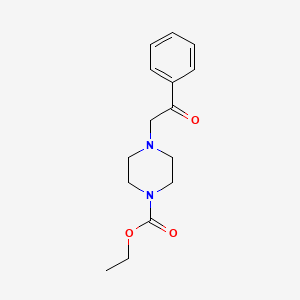
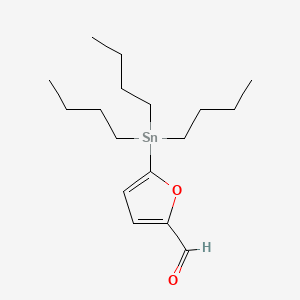
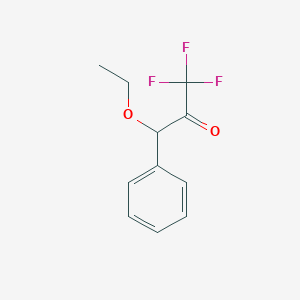
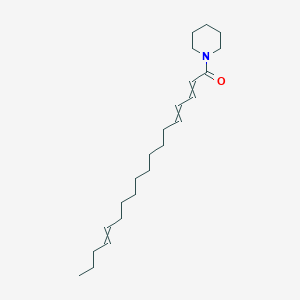

![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane](/img/structure/B12559652.png)

